Cas no 125-24-6 (Oxydimorphine)

Oxydimorphine structure
Productnaam:Oxydimorphine
Oxydimorphine Chemische en fysische eigenschappen
Naam en identificatie
-
- Oxydimorphine
- Pseudomorphine
- 2,2'-Bimorphine
- Morphine Sulfate Related Compound B
- Pseudo Morphine (Morphine Impurity)
- 4,5,4',5'-diepoxy-17,17'-dimethyl-[2,2']bimorphin-7-enyl-3,6,3',6'-tetraol
- Dehydromorphin
- Morphine Sulfate Related Compound B CII (20 mg) (Pseudomorphine)
- Pseudomorphin
- Pseudomorphine (free base)
- Pseudomorpine
- FOJYFDFNGPRXDR-NMGDDHEWSA-N
- Morphine Sulfate Related CoMpound B CII
- 4,5α:4',5'α-Bisoxy-17,17'-dimethyl[2,2'-bi(7,8-didehydromorphinan)]-3,3',6α,6'α-tetrol
- (2,2'-Bimorphinan)-3,3',6,6'-tetrol, 7,7',8,8'-tetradehydro-4,5:4',5'-diepoxy-17,17'-dimethyl-, (5alpha,6alpha)-(5'alpha,6'alpha)-
- Pseudomorphine (Morphine Impurity)
- DTXSID50924984
- Q4353536
- Pseudomorphine (C34 alkaloid)
- PSEUDOMORPHINE [MI]
- 7,7',8,8'-Tetradehydro-4,5?:4',5'?-diepoxy-17,17'-dimethyl-2,2'-bimorphinanyl-3,3',6?,6'?-tetrol (Pseudomorphine; 2,2'-Bismorphine)
- UNII-AEZ78QX2G7
- 7,7',8,8'-Tetradehydro-4,5alpha:4',5'alpha-diepoxy-17,17'-dimethyl-2,2'-bimorphinanyl-3,3',6alpha,6'alpha-tetrol (Pseudomorphine, 2,2'-Bismorphine)
- NS00113823
- Pseudo Morphine (Morphine Impurity) (1mg/ml in Acetonitrile)
- MORPHINE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- 7,7',8,8'-tetradehydro-4,5alpha:4',5'alpha-diepoxy-17,17'-dimethyl-2,2'-bimorphinanyl-3,3',6alpha,6'alpha-tetrol
- 2,2'-Dehydrobimorphine
- 7,7',8,8'-Tetradehydro-4,5alpha:4',5'alpha-diepoxy-17,17'-dimethyl-2,2'-bimorphinanyl-3,3',6alpha,6'alpha-tetrol (Pseudomorphine; 2,2'-Bismorphine)
- 2-(3,6-dihydroxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-2-yl)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-3,6-diol
- SCHEMBL530865
- 125-24-6
- MORPHINE SULFATE IMPURITY B [EP IMPURITY]
- (4R,4aR,7S,7aR,12bS)-10-[(4R,4aR,7S,7aR,12bS)-7,9-dihydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol
- 2,2'Bimorphine
- AEZ78QX2G7
-
- Inchi: InChI=1S/C34H36N2O6/c1-35-9-7-33-19-3-5-23(37)31(33)41-29-25(33)15(13-21(19)35)11-17(27(29)39)18-12-16-14-22-20-4-6-24(38)32-34(20,8-10-36(22)2)26(16)30(42-32)28(18)40/h3-6,11-12,19-24,31-32,37-40H,7-10,13-14H2,1-2H3
- InChI-sleutel: FOJYFDFNGPRXDR-UHFFFAOYSA-N
- LACHT: CN1CCC23C4C(C=CC2C1CC1C3=C(C(=C(C2C=C3C5C67CCN(C)C(C3)C6C=CC(O)C7OC=5C=2O)C=1)O)O4)O
Berekende eigenschappen
- Exacte massa: 568.25700
- Monoisotopische massa: 568.25733687g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 42
- Aantal draaibare bindingen: 1
- Complexiteit: 1140
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 10
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 106Ų
Experimentele eigenschappen
- Dichtheid: 1.1922 (rough estimate)
- Smeltpunt: >225°C (dec.)
- Kookpunt: 632.54°C (rough estimate)
- Brekindex: 1.5300 (estimate)
- PSA: 105.86000
- LogboekP: 2.25240
Oxydimorphine Gerelateerde literatuur
-
C. W. McLeod,T. S. West Analyst 1982 107 1
-
Richard W. Abbott,Alan Townshend,Richard Gill Analyst 1986 111 635
-
Nada F. Atta,Ahmed Galal,Shereen M. Azab Analyst 2011 136 4682
-
Kenneth W. Bentley Nat. Prod. Rep. 2005 22 249
-
Juana Cepas,Manuel Silva,Dolores Pérez-Bendito Analyst 1993 118 923
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